molecular formula C23H25N5O2S B2702512 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 852144-61-7

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2702512
CAS No.: 852144-61-7
M. Wt: 435.55
InChI Key: ISSUOSGNXULZHB-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.55. The purity is usually 95%.
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Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound features several bioactive moieties:

  • Indole ring : Known for its role in various biological processes and interactions with neurotransmitter receptors.
  • Triazole ring : Recognized for its ability to inhibit cytochrome P450 enzymes, which are critical in drug metabolism.
  • Thioether linkage : Enhances the compound's reactivity and potential interactions with biological targets.

The molecular formula of the compound is C19H23N5O3SC_{19}H_{23}N_{5}O_{3}S, with a molecular weight of 443.47 g/mol. The presence of the methoxyethyl group is significant as it may influence solubility and biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets such as:

  • Enzymes : The triazole moiety can inhibit various metabolic enzymes, potentially leading to therapeutic effects in conditions like cancer and infectious diseases.
  • Receptors : The indole component may interact with serotonin receptors, influencing mood and neurological functions.

Research indicates that compounds with similar structures often exhibit significant biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound show promising anticancer properties. For instance:

  • A study reported that related indole-triazole compounds exhibited high potency against various cancer cell lines, with some compounds showing IC50 values lower than 10 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that:

  • Triazole derivatives demonstrate effective antifungal activity against pathogens such as Candida species and Aspergillus species. In vitro tests showed that these compounds could inhibit fungal growth significantly compared to standard antifungal agents .

Comparative Analysis

To better understand the biological potential of this compound, a comparison with similar triazole-containing compounds is helpful:

Compound NameBiological ActivityIC50 (µM)References
This compoundAnticancer & Antimicrobial<10
5-(1H-Indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazoleAntifungal12.5
1-Methyl-5-(1H-indol-3-yl)-1H-[1,2,4]triazoleAnticancer8.0

Case Study 1: Anticancer Screening

In a multicellular spheroid model screening for anticancer compounds, derivatives of indole-triazoles were tested for their efficacy against human colon cancer cells. The study found that specific modifications in the triazole structure significantly enhanced anticancer activity compared to traditional chemotherapeutics like doxorubicin .

Case Study 2: Antifungal Efficacy

A comparative study evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results demonstrated that certain modifications in the side chains improved efficacy against resistant strains .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-15-8-9-19(16(2)12-15)25-21(29)14-31-23-27-26-22(28(23)10-11-30-3)18-13-24-20-7-5-4-6-17(18)20/h4-9,12-13,24H,10-11,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSUOSGNXULZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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